molecular formula C8H9NaO3S B11718733 Sodium o-tolylmethanesulfonate

Sodium o-tolylmethanesulfonate

Cat. No.: B11718733
M. Wt: 208.21 g/mol
InChI Key: BVEUZYSFYWQJOT-UHFFFAOYSA-M
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Description

Sodium o-tolylmethanesulfonate is an organic compound belonging to the class of sulfonates. It is characterized by the presence of a sulfonic acid group attached to a tolyl (methylphenyl) group. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium o-tolylmethanesulfonate can be synthesized through the sulfonation of o-tolylmethane using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product’s formation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where o-tolylmethane is treated with sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The process is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium o-tolylmethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group acts as a leaving group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-sulfur bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted tolyl derivatives.

    Oxidation: Products may include sulfonic acids or sulfonates.

    Reduction: Products can include reduced tolyl derivatives.

Scientific Research Applications

Sodium o-tolylmethanesulfonate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.

    Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.

    Industry: this compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium o-tolylmethanesulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, leading to the formation of sulfonate esters or other derivatives. These interactions can affect the chemical and physical properties of the target molecules, leading to desired outcomes in various applications.

Comparison with Similar Compounds

  • Sodium p-tolylmethanesulfonate
  • Sodium benzenesulfonate
  • Sodium methanesulfonate

Comparison: Sodium o-tolylmethanesulfonate is unique due to the presence of the o-tolyl group, which imparts specific chemical properties and reactivity. Compared to sodium p-tolylmethanesulfonate, the ortho position of the methyl group in this compound can lead to different steric and electronic effects, influencing its reactivity and applications. Sodium benzenesulfonate and sodium methanesulfonate lack the tolyl group, making them less versatile in certain reactions.

Properties

Molecular Formula

C8H9NaO3S

Molecular Weight

208.21 g/mol

IUPAC Name

sodium;(2-methylphenyl)methanesulfonate

InChI

InChI=1S/C8H10O3S.Na/c1-7-4-2-3-5-8(7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

BVEUZYSFYWQJOT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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